4-(2-(4-Methyl-2-oxopyridin-1(2H)-yl)acetamido)benzoic acid
Description
4-(2-(4-Methyl-2-oxopyridin-1(2H)-yl)acetamido)benzoic acid is a synthetic organic compound that features a pyridine ring, an amide linkage, and a benzoic acid moiety
Properties
IUPAC Name |
4-[[2-(4-methyl-2-oxopyridin-1-yl)acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-10-6-7-17(14(19)8-10)9-13(18)16-12-4-2-11(3-5-12)15(20)21/h2-8H,9H2,1H3,(H,16,18)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXABWPNIFNAUHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Methyl-2-oxopyridin-1(2H)-yl)acetamido)benzoic acid typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 4-methyl-2-oxopyridine, is synthesized through a series of reactions involving the oxidation of 4-methylpyridine.
Acetamido Linkage Formation: The pyridine derivative is then reacted with acetic anhydride to form the acetamido group.
Benzoic Acid Coupling: The final step involves coupling the acetamido-pyridine derivative with a benzoic acid derivative under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Methyl-2-oxopyridin-1(2H)-yl)acetamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the pyridine ring can be reduced to form a hydroxyl group.
Substitution: The amide and benzoic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for nucleophilic substitution often involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
Oxidation: Formation of 4-(2-(4-Carboxy-2-oxopyridin-1(2H)-yl)acetamido)benzoic acid.
Reduction: Formation of 4-(2-(4-Hydroxy-2-oxopyridin-1(2H)-yl)acetamido)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-(4-Methyl-2-oxopyridin-1(2H)-yl)acetamido)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-(4-Methyl-2-oxopyridin-1(2H)-yl)acetamido)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4-(2-(4-Methyl-2-oxopyridin-1(2H)-yl)acetamido)benzoic acid: Unique due to its specific combination of functional groups.
4-(2-(4-Methyl-2-oxopyridin-1(2H)-yl)acetamido)phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of benzoic acid.
4-(2-(4-Methyl-2-oxopyridin-1(2H)-yl)acetamido)salicylic acid: Contains a salicylic acid group, offering different chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
